molecular formula C37H61N5O7S2 B609868 PD 135390 CAS No. 150351-31-8

PD 135390

Cat. No.: B609868
CAS No.: 150351-31-8
M. Wt: 752.0395
InChI Key: YJBSPOIWTBZECQ-DDVBCEDLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD 135390 is a novel HIV-1 protease inhibitors identified by rational selection. The human immunodeficiency virus (HIV-1), associated with the AIDS (acquired immunodeficiency syndrome) epidemic, encodes an aspartyl protease that is essential for polyprotein processing in the virus (Navia et al., 1989). It has been demonstrated that inactivation of the protease either catalytically or by an inhibitor prevents infectious virion formation (Kohl et al., 1988;  Darke et al., 1989). The acquired knowledge of key molecular interactions occurring between inhibitors and aspartyl proteases, as well as the structural similarities between HIV-1 protease and human renin was used to rationally select candidates for HIV-1 screening from the pool of analogs designed as renin inhibitors. A minimal number of chosen compounds were tested in an HIV-1 protease assay system. Two structurally novel peptides emerged as potent enzymatic protease inhibitors. This study highlights the selection process and characterizes the antiviral properties of the two novel analogs.

Properties

CAS No.

150351-31-8

Molecular Formula

C37H61N5O7S2

Molecular Weight

752.0395

IUPAC Name

5-((2S)-N-(1-(allylthio)-2-amino-2-oxoethyl)-2-(morpholine-4-sulfonamido)-3-phenylpropanamido)-N-butyl-6-cyclohexyl-4-hydroxy-2-isopropylhexanamide

InChI

InChI=1S/C37H61N5O7S2/c1-5-7-18-39-35(45)30(27(3)4)26-33(43)32(25-29-16-12-9-13-17-29)42(37(34(38)44)50-23-6-2)36(46)31(24-28-14-10-8-11-15-28)40-51(47,48)41-19-21-49-22-20-41/h6,8,10-11,14-15,27,29-33,37,40,43H,2,5,7,9,12-13,16-26H2,1,3-4H3,(H2,38,44)(H,39,45)/t30?,31-,32?,33?,37?/m0/s1

InChI Key

YJBSPOIWTBZECQ-DDVBCEDLSA-N

SMILES

O=C(N)C(SCC=C)N(C([C@H](CC1=CC=CC=C1)NS(=O)(N2CCOCC2)=O)=O)C(CC3CCCCC3)C(O)CC(C(NCCCC)=O)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PD-135390;  PD135390;  PD 135390

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 135390
Reactant of Route 2
PD 135390
Reactant of Route 3
PD 135390
Reactant of Route 4
Reactant of Route 4
PD 135390
Reactant of Route 5
PD 135390
Reactant of Route 6
PD 135390

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.